(S)-Tco-peg7-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C25H48N2O9 |

|---|---|

Poids moléculaire |

520.7 g/mol |

Nom IUPAC |

[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h4,6,24H,1-3,5,7-23,26H2,(H,27,28)/b6-4+/t24-/m1/s1 |

Clé InChI |

DMDPBNDIUNYKLX-JIBKAZCMSA-N |

SMILES isomérique |

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |

SMILES canonique |

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |

Origine du produit |

United States |

Foundational & Exploratory

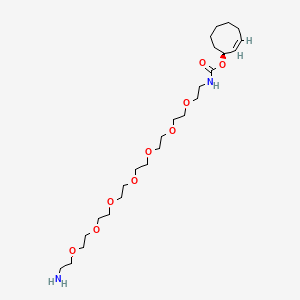

(S)-Tco-peg7-NH2 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (S)-Tco-peg7-NH2, a bifunctional linker molecule integral to advancements in bioconjugation and antibody-drug conjugate (ADC) development. This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Identity and Properties

This compound is a unique molecule featuring a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The TCO group is a highly reactive dienophile that readily participates in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules. This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly under biocompatible conditions without the need for a catalyst.

The PEG7 spacer enhances the aqueous solubility of the molecule and reduces steric hindrance, which can improve the stability and pharmacokinetic profile of the resulting bioconjugates. The terminal amine group provides a versatile handle for conjugation to various molecules of interest, such as proteins, peptides, or drug payloads, through well-established amine-reactive chemistries.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C25H48N2O9 | [1][2] |

| Molecular Weight | 520.66 g/mol | [1][2] |

| Purity | >95% | [1] |

| Appearance | (Not specified in search results) | - |

| Solubility | Soluble in DMSO, DCM, DMF (inferred from similar compounds) | |

| Storage Conditions | Store at -20°C | |

| CAS Number | Not Available |

Mechanism of Action and Key Applications

The primary utility of this compound lies in its ability to facilitate the creation of complex bioconjugates through a two-step process. First, the terminal amine can be reacted with a molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a protein) using standard bioconjugation techniques. Subsequently, the TCO moiety can undergo a highly efficient and bioorthogonal iEDDA reaction with a tetrazine-functionalized biomolecule, such as an antibody.

This strategy is particularly valuable in the field of ADC development, where it enables the precise, site-specific attachment of drug payloads to antibodies, leading to more homogeneous and potentially more effective therapeutics.

Logical Workflow for ADC Development:

Caption: Workflow for ADC synthesis using this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized for individual applications.

Conjugation of this compound to a Carboxylic Acid-Containing Payload

This protocol describes the formation of a stable amide bond between the primary amine of the linker and a carboxylic acid on a payload molecule.

Materials:

-

This compound

-

Carboxylic acid-containing payload

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

-

Activation of the Payload: Dissolve the carboxylic acid-containing payload in the anhydrous organic solvent. Add 1.1 equivalents of EDC and 1.1 equivalents of NHS. Stir at room temperature for 15-30 minutes to form the NHS ester.

-

Conjugation Reaction: Dissolve this compound in the reaction buffer. Add the activated payload solution to the linker solution. A typical molar ratio is 1.5 equivalents of the activated payload to 1 equivalent of the linker.

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: Purify the TCO-PEG7-Payload conjugate by reverse-phase HPLC or other suitable chromatographic techniques to remove unreacted starting materials and byproducts.

Antibody Labeling with a Tetrazine-NHS Ester

This protocol outlines the modification of an antibody with a tetrazine moiety, preparing it for the iEDDA reaction.

Materials:

-

Antibody of interest

-

Tetrazine-NHS ester

-

Reaction buffer (e.g., PBS or bicarbonate buffer, pH 8.0-8.5)

-

Desalting column

Procedure:

-

Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 1-10 mg/mL using a desalting column.

-

Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in an anhydrous solvent like DMSO to a stock concentration of 10 mM.

-

Conjugation: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester to the antibody solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the labeled antibody into a suitable storage buffer (e.g., PBS, pH 7.4).

Inverse Electron Demand Diels-Alder (iEDDA) Reaction

This protocol describes the final "click" reaction to form the ADC.

Materials:

-

TCO-PEG7-Payload conjugate

-

Tetrazine-labeled antibody

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Combine the TCO-PEG7-Payload conjugate and the tetrazine-labeled antibody in the reaction buffer. A slight molar excess (e.g., 1.1 to 2 equivalents) of the TCO-PEG7-Payload is often used.

-

Incubation: The reaction is typically very fast and can proceed to completion within 30-60 minutes at room temperature.

-

Purification: Purify the final ADC using size-exclusion chromatography (SEC) or other methods suitable for protein purification to remove any unreacted TCO-PEG7-Payload.

-

Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Experimental Workflow Diagram:

Caption: Detailed experimental workflow for ADC synthesis.

Stability and Storage

TCO moieties can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or in serum. Therefore, it is recommended to store this compound at -20°C in a desiccated environment. Solutions should be prepared fresh for best results. The stability of the final bioconjugate should be assessed under relevant experimental and storage conditions.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of chemical biology and drug development. Its unique combination of a highly reactive TCO group, a solubilizing PEG spacer, and a functional amine handle enables the efficient and precise construction of complex bioconjugates. The application of this linker in ADC development, in particular, holds significant promise for the creation of next-generation targeted therapeutics with improved homogeneity and efficacy.

References

(S)-Tco-peg7-NH2: An In-depth Technical Guide for Bioorthogonal Applications

(S)-Tco-peg7-NH2 is a versatile heterobifunctional linker at the forefront of bioconjugation and drug delivery, enabling the precise and efficient coupling of molecules in complex biological systems. This guide provides a comprehensive overview of its core applications, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

This molecule incorporates three key chemical motifs: a strained trans-cyclooctene (TCO) group, a hydrophilic seven-unit polyethylene glycol (PEG7) spacer, and a reactive primary amine (-NH2). This unique architecture allows for a two-step ligation strategy. The primary amine can be readily coupled to a biomolecule or small molecule of interest, for example, through the formation of a stable amide bond with a carboxylic acid. Subsequently, the TCO group can undergo a highly rapid and specific bioorthogonal reaction with a tetrazine-functionalized molecule.

This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of "click chemistry." It is prized for its exceptional kinetics and the fact that it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts. These features make this compound an invaluable tool in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs), and for the sophisticated labeling and tracking of biomolecules in living systems.

Core Applications in Biochemistry

The principal application of this compound lies in its role as a linker in bioorthogonal chemistry. The TCO moiety is the reactive partner for tetrazine-functionalized molecules in the iEDDA reaction, which is one of the fastest bioorthogonal reactions currently known. This reaction's high efficiency and specificity in aqueous environments make it ideal for:

-

Antibody-Drug Conjugate (ADC) Development: this compound can be used to attach cytotoxic payloads to monoclonal antibodies. The antibody, functionalized with a tetrazine, can be specifically linked to the TCO-bearing drug molecule. The PEG7 spacer enhances the solubility and can reduce aggregation of the final ADC.[1]

-

Live Cell Imaging and Biomolecule Tracking: By conjugating a fluorescent probe to a tetrazine, and attaching the this compound linker to a protein or other biomolecule of interest, researchers can visualize and track biological processes in real-time.

-

Proximity Labeling and Protein-Protein Interaction Studies: The bifunctional nature of this linker allows for its use in elegant experimental designs to study the spatial arrangement of proteins within a cell.

-

Surface Immobilization: Biomolecules functionalized with this compound can be attached to tetrazine-coated surfaces for applications in diagnostics and screening assays.

Quantitative Data

Table 1: Physicochemical Properties of a Representative TCO-PEG-Amine Linker

| Property | Value |

| Molecular Weight | 520.66 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water and DMSO |

Data is for this compound and a representative TCO-PEG-NHS ester.[2][3]

Table 2: Reaction Kinetics of TCO Derivatives with Various Tetrazines

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |

| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol/Water |

| TCO | Methyl-substituted tetrazine | ~1000 | Aqueous Media |

| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |

| Conformationally strained TCO | 3,6-bisalkyl-tetrazine | 23,800 ± 400 | 25% Acetonitrile/PBS |

| Dioxolane-fused TCO (d-TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water |

Note: The reactivity of this compound will be in the range of the values presented for TCO derivatives, with minor variations due to the PEG7 linker. The specific rate constant is highly dependent on the substituents on both the TCO and tetrazine, as well as the solvent system.[4][5]

Table 3: Stability of TCO-PEG Linkers

| Condition | Stability |

| Aqueous Buffer (pH 7.5, 4°C) | Generally stable for weeks |

| Long-term Storage (Solid) | Recommended at -20°C, protected from light and moisture |

| Presence of Thiols (e.g., DTT) | Can promote isomerization to the unreactive cis-isomer |

Note: Highly strained TCO derivatives can be more prone to isomerization. Long-term storage in solution is not recommended.

Signaling Pathways and Experimental Workflows

The utility of this compound is best illustrated through its application in experimental workflows. Below are diagrams outlining the mechanism of the TCO-tetrazine ligation and a general workflow for the development of an antibody-drug conjugate.

References

The Strategic Role of TCO-PEG Linkers in Advancing Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Among the innovative linker technologies, the combination of Trans-Cyclooctene (TCO) and Polyethylene Glycol (PEG) has emerged as a powerful tool for the development of next-generation ADCs. This technical guide provides an in-depth exploration of the role of TCO-PEG linkers, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate their core functions and applications.

The Architecture and Function of TCO-PEG Linkers in ADCs

TCO-PEG linkers are sophisticated chemical bridges designed to provide precise control over ADC construction and performance. Their structure typically comprises three key functional units:

-

Trans-Cyclooctene (TCO): This strained alkene is the cornerstone of the linker's utility in bioorthogonal chemistry. TCO groups react with exceptional speed and specificity with tetrazine-modified antibodies via an inverse-electron-demand Diels-Alder (IEDDA) "click" reaction.[1][2][3] This reaction proceeds under mild, physiological conditions without the need for a catalyst, enabling the site-specific conjugation of the linker-payload to the antibody.[3][4] This precise control over the conjugation site and stoichiometry leads to the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), a critical quality attribute for consistent efficacy and safety.

-

Polyethylene Glycol (PEG): The PEG component is a hydrophilic polymer that imparts several beneficial properties to the ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation. The inclusion of a PEG spacer enhances the overall hydrophilicity of the ADC, mitigating these issues. This results in improved stability, increased solubility, and a longer plasma half-life, which allows for greater accumulation of the ADC at the tumor site. Furthermore, the PEG chain can create a "hydration shell" around the payload, shielding it from the immune system and potentially reducing immunogenicity.

-

Cleavable Spacer and Payload Attachment Site: TCO-PEG linkers often incorporate a selectively cleavable unit, such as a valine-citrulline (Val-Cit) dipeptide, which is designed to be recognized and cleaved by lysosomal proteases like Cathepsin B that are overexpressed in the tumor microenvironment. This ensures that the cytotoxic payload is released intracellularly, minimizing off-target toxicity. Following enzymatic cleavage, a self-immolative moiety, such as p-aminobenzyl alcohol (PABC), spontaneously releases the active payload.

Quantitative Impact of TCO-PEG Linkers on ADC Properties

The length and architecture of the PEG chain within the TCO-PEG linker are critical parameters that can be modulated to fine-tune the ADC's properties. While a single, comprehensive dataset is not available, the following tables summarize representative quantitative data synthesized from multiple preclinical studies to illustrate these structure-activity relationships.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

| ADC Construct | PEG Length | Plasma Half-life (t1/2) in Rodents (hours) | Clearance Rate (mL/hr/kg) | Area Under the Curve (AUC) (µg*hr/mL) |

| ADC-A | PEG4 | ~24-48 | Higher | Lower |

| ADC-B | PEG8 | ~48-72 | Moderate | Moderate |

| ADC-C | PEG12 | ~72-96 | Lower | Higher |

| ADC-D | PEG24 | ~96-120 | Lowest | Highest |

Note: Data is illustrative and synthesized from multiple sources. Actual values are dependent on the specific antibody, payload, and experimental model.

Table 2: Influence of PEG Linker Length on In Vitro and In Vivo Efficacy

| ADC Construct | PEG Length | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Tumor Growth Inhibition (%) |

| ADC-A | PEG4 | 10-50 | 40-60% |

| ADC-B | PEG8 | 20-80 | 60-80% |

| ADC-C | PEG12 | 50-150 | 70-90% |

| ADC-D | PEG24 | 80-200 | 75-95% |

Note: Data is illustrative and synthesized from multiple sources. A potential trade-off can be observed where longer PEG chains may slightly decrease in vitro potency but enhance in vivo efficacy due to improved PK.

Signaling Pathways and Mechanism of Action

The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cell. A commonly used payload with TCO-PEG linkers is monomethyl auristatin E (MMAE), a potent tubulin inhibitor.

Upon internalization of the ADC and cleavage of the linker within the lysosome, MMAE is released into the cytoplasm. MMAE then disrupts the cellular microtubule network by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase, preventing mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and the upregulation of pro-apoptotic proteins like Bax, leading to programmed cell death.

Caption: Signaling pathway of an MMAE-payload ADC.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and characterization of ADCs utilizing TCO-PEG linkers.

ADC Synthesis and Characterization Workflow

The development of a TCO-linker-based ADC involves a multi-step process from component preparation to final characterization.

Caption: General workflow for ADC development.

Protocol 1: Antibody Modification with Tetrazine

-

Materials: Monoclonal Antibody (mAb) in PBS (pH 7.4), Tetrazine-NHS ester, Anhydrous DMSO, Desalting columns (e.g., Zeba™ Spin), Borate Buffer (50 mM, pH 8.5).

-

Procedure: a. Prepare the mAb in Borate Buffer. b. Dissolve Tetrazine-NHS ester in DMSO to prepare a stock solution. c. Add a 5-10 fold molar excess of the Tetrazine-NHS ester solution to the mAb solution. d. Incubate for 1-2 hours at room temperature. e. Remove excess tetrazine reagent using a desalting column equilibrated with PBS (pH 7.4). f. Determine the concentration and degree of labeling of the purified tetrazine-modified antibody (mAb-Tz).

Protocol 2: ADC Conjugation via IEDDA Click Chemistry

-

Materials: Tetrazine-modified antibody (mAb-Tz), TCO-linker-payload, DMSO, PBS (pH 7.4), Size Exclusion Chromatography (SEC) system.

-

Procedure: a. Prepare a stock solution of the TCO-linker-payload in DMSO. b. Add a 1.5 to 3.0 molar excess of the TCO-linker-payload solution to the mAb-Tz solution. The final DMSO concentration should not exceed 10% (v/v). c. Incubate at room temperature for 1-4 hours. The rapid IEDDA reaction is often complete within this timeframe. d. Purify the ADC from unreacted components using SEC with PBS as the mobile phase.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

-

Method: Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

HIC Procedure: a. Equilibrate the HIC column with a high-salt mobile phase. b. Inject the ADC sample. c. Apply a descending salt gradient to elute ADC species with different DARs based on increasing hydrophobicity. d. Calculate the average DAR from the relative peak areas of the different species.

-

LC-MS Procedure: a. Separate the ADC species using a reversed-phase column. b. Acquire the mass spectrum of the intact or reduced ADC. c. Deconvolute the raw spectrum to obtain the molecular weight of each species. d. Determine the DAR by comparing the mass of the conjugated antibody to the unconjugated antibody.

In Vitro and In Vivo Evaluation

Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT)

-

Materials: Antigen-positive and antigen-negative cancer cell lines, complete cell culture medium, ADC, unconjugated antibody, free cytotoxic payload, MTT or XTT reagent, solubilization solution (for MTT), microplate reader.

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control. c. Incubate for 72-120 hours. d. Add MTT or XTT reagent and incubate according to the manufacturer's instructions. e. If using MTT, add a solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at the appropriate wavelength. g. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 5: Plasma Stability Assay

-

Materials: ADC, human or mouse plasma, PBS, Protein A or G magnetic beads, LC-MS/MS system.

-

Procedure: a. Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours). b. At each time point, capture the ADC from the plasma using Protein A or G magnetic beads. c. Wash the beads to remove unbound components. d. Elute the ADC from the beads. e. Analyze the eluate by LC-MS/MS to quantify the amount of intact ADC and any released payload. f. Calculate the percentage of intact ADC remaining at each time point.

Protocol 6: In Vivo Tumor Growth Inhibition Study

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID).

-

Procedure: a. Subcutaneously implant human tumor cells that express the target antigen. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into treatment groups (vehicle control, ADC, unconjugated antibody). d. Administer the treatments intravenously at a predetermined dose and schedule. e. Measure tumor volume with calipers two to three times per week. f. Monitor the body weight of the mice as an indicator of toxicity. g. The study is concluded when tumors in the control group reach a predefined size. h. Plot the mean tumor volume over time for each group to assess efficacy.

Conclusion

TCO-PEG linkers represent a significant advancement in ADC technology, offering a powerful platform for the creation of homogeneous, stable, and highly effective targeted therapies. The bioorthogonal TCO-tetrazine ligation enables precise, site-specific conjugation, while the PEG component provides crucial benefits in terms of solubility, stability, and pharmacokinetics. By carefully modulating the length and architecture of the PEG chain, researchers can rationally design ADCs with an optimized therapeutic window. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for scientists and drug developers working to harness the full potential of TCO-PEG linkers in the fight against cancer.

References

The TCO-Tetrazine Inverse Demand Diels-Alder Reaction: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine has emerged as a powerful tool in the field of bioconjugation and drug development. Its unparalleled reaction kinetics, exceptional specificity, and biocompatibility make it a cornerstone of "click chemistry," enabling the precise and efficient modification of biomolecules in complex biological environments. This technical guide provides a comprehensive overview of the TCO-tetrazine ligation, including its core mechanism, quantitative kinetic data, detailed experimental protocols, and applications in drug development, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: A Rapid and Irreversible Bioorthogonal Ligation

The TCO-tetrazine reaction is a type of bioorthogonal chemistry, meaning it proceeds within a biological system without interfering with native biochemical processes. The reaction mechanism is a two-step process initiated by an inverse electron demand [4+2] cycloaddition. In this key step, the electron-deficient tetrazine acts as the diene and reacts with the strained, electron-rich TCO, which serves as the dienophile. This cycloaddition forms a highly unstable tricyclic intermediate.[1]

This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). The final product is a stable dihydropyridazine conjugate.[1] This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper, which is a significant advantage for in vivo applications.[2][3]

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the TCO-tetrazine ligation are among the highest reported for any bioorthogonal reaction, typically ranging from 10³ to 10⁶ M⁻¹s⁻¹.[1] This rapid kinetics allows for efficient labeling at low micromolar to nanomolar concentrations, which is critical for in vivo applications to minimize potential toxicity and off-target effects. The reaction rate is influenced by the substituents on both the TCO and tetrazine rings. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO can further accelerate the reaction. The reaction can be monitored spectroscopically by following the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.

Below is a summary of representative second-order rate constants for various TCO and tetrazine derivatives.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | |

| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | |

| sTCO (conformationally strained) | di-2-pyridyl-s-tetrazine analog | 3.3 x 10⁶ | |

| TCO | Methyl-substituted tetrazines | up to 1,000 | |

| TCO | Hydrogen-substituted tetrazines | up to 30,000 | |

| TCO | Dipyridal tetrazine | 2,000 (±400) | |

| General Range | General Range | 1 - 1 x 10⁶ |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the TCO-tetrazine ligation, focusing on the labeling of proteins and subsequent purification and characterization.

Protein Labeling with TCO-NHS Ester

This protocol describes the labeling of primary amines, such as lysine residues, on a protein with a TCO-NHS ester.

Materials:

-

Protein of interest

-

TCO-NHS ester

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

-

Protein Preparation: Buffer exchange the protein into an amine-free buffer to a final concentration of 1-5 mg/mL using a spin desalting column.

-

TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction mixture for 60 minutes at room temperature.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

TCO-Tetrazine Ligation for Protein-Small Molecule Conjugation

This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled small molecule.

Materials:

-

TCO-modified protein

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Compatible solvent for the tetrazine-labeled molecule (e.g., DMSO)

Procedure:

-

Reactant Preparation:

-

Prepare the TCO-modified protein in the reaction buffer.

-

Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.

-

-

Ligation Reaction: Mix the TCO-functionalized protein and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-labeled molecule can be used. The reaction is typically complete within 30 minutes to 2 hours at room temperature. For some applications, the reaction can be performed at 4°C, which may require a longer incubation time.

-

Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or dialysis.

Characterization of the Conjugate

SDS-PAGE Analysis: A simple and rapid method to confirm protein conjugation is through an SDS-PAGE mobility shift assay. The increase in molecular weight of the protein after conjugation with a TCO or tetrazine derivative (especially when conjugated to a larger molecule like PEG) will result in a noticeable shift in the band migration on the gel.

UV-Vis Spectroscopy: The progress of the TCO-tetrazine ligation can be monitored by the decrease in the characteristic absorbance of the tetrazine moiety around 520-550 nm. This allows for the determination of reaction kinetics and confirmation of reaction completion.

Mandatory Visualizations

References

- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 3. vectorlabs.com [vectorlabs.com]

A Comprehensive Technical Guide to the Solubility and Stability of (S)-Tco-peg7-NH2

This guide provides an in-depth overview of the anticipated solubility and stability characteristics of (S)-Tco-peg7-NH2, a bifunctional linker commonly employed in the development of antibody-drug conjugates (ADCs).[1][2] As a molecule combining a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a primary amine, its physicochemical properties are critical for its successful application in bioconjugation and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data to guide formulation and stability assessments.

This compound is a heterobifunctional linker that contains a TCO group for inverse electron demand Diels-Alder (iEDDA) click chemistry reactions with tetrazine-modified molecules.[1][3][4] The 7-unit PEG spacer enhances hydrophilicity and provides flexibility, while the terminal primary amine allows for conjugation to molecules with reactive carboxylic acids or activated esters.

Anticipated Physicochemical Properties

| Property | Anticipated Characteristic | Rationale |

| Molecular Formula | C25H48N2O9 | Based on the structure of a TCO group, a 7-unit PEG chain, and a terminal amine. |

| Molecular Weight | ~520.66 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or solid | PEGylated amines can be liquids or low-melting solids. |

| Purity | >95% | Typical purity for commercially available reagents of this type. |

Solubility Characteristics

The solubility of this compound is predicted to be influenced by both the hydrophilic PEG chain and the more hydrophobic TCO and alkyl components. A summary of its expected solubility in various common laboratory solvents is presented below.

Table 1: Anticipated Solubility Profile of this compound

| Solvent Class | Specific Solvents | Anticipated Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The hydrophilic PEG chain and the amine group can form hydrogen bonds with water and alcohols. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble | The polarity of these solvents can accommodate the polar groups of the molecule. DMSO and DMF are often recommended for creating stock solutions. |

| Non-Polar / Weakly Polar | Dichloromethane (DCM), Chloroform | Soluble | The hydrophobic TCO and alkyl portions of the molecule will interact favorably with these solvents. |

Experimental Protocol: Solubility Determination

This protocol outlines a general method for determining the solubility of this compound.

Objective: To determine the approximate solubility of this compound in various solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol, DCM)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV, CAD, ELSD)

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 5 mg) into several vials.

-

Solvent Addition: To each vial, add a small, precise volume of the selected solvent (e.g., 100 µL) to create a high-concentration slurry.

-

Equilibration: Vortex the vials for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Phase Separation: Centrifuge the vials at high speed to pellet any undissolved material.

-

Supernatant Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: The solubility is calculated and expressed in mg/mL.

A workflow for determining solubility is depicted in the following diagram.

Caption: Workflow for solubility determination.

Stability Characteristics

The stability of this compound is a critical parameter, as degradation can impact its ability to participate in conjugation reactions. Potential degradation pathways include hydrolysis of the PEG chain's ether linkages, oxidation, and isomerization of the TCO ring. Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation pathways. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Time | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours | To assess the stability of the ether linkages in the PEG chain under acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours | To evaluate the stability of the molecule to basic conditions. |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | PEG chains are susceptible to oxidative degradation. |

| Thermal Degradation | 70°C | 48 hours | To determine the impact of elevated temperatures on the molecule's stability. | |

| Photostability | ICH Q1B conditions (UV/Vis light) | Room Temperature | As per guidelines | To assess degradation upon exposure to light. |

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation

This protocol describes a general approach for developing a stability-indicating HPLC method and conducting forced degradation studies.

Objective: To develop an HPLC method capable of separating this compound from its degradation products and to assess its stability under various stress conditions.

Materials:

-

This compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

HPLC system with a UV and/or Charged Aerosol Detector (CAD)

-

C18 reverse-phase HPLC column

-

Mobile phase components (e.g., acetonitrile, water, formic acid)

Methodology:

-

Method Development: Develop a gradient reverse-phase HPLC method. A C18 column is a good starting point. Mobile phases could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to resolve the parent peak from any potential impurities or degradants.

-

Sample Preparation for Stress Studies: Prepare solutions of this compound in the different stress media as outlined in Table 2. Include a control sample stored under normal conditions (-20°C, protected from light).

-

Stress Exposure: Incubate the samples for the specified time and temperature.

-

Sample Analysis: At designated time points, withdraw aliquots, neutralize them if necessary, and dilute with mobile phase. Inject the samples into the HPLC system.

-

Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify any new peaks (degradation products) and calculate the percentage of degradation of the parent compound.

The workflow for a forced degradation study is illustrated below.

Caption: Workflow for a forced degradation study.

Storage and Handling

Based on the general properties of similar molecules, the following storage and handling recommendations are provided:

-

Storage Temperature: For long-term stability, it is recommended to store this compound at -20°C.

-

Protection from Light and Moisture: The compound should be stored in a tightly sealed container, protected from light and moisture to prevent degradation.

-

Handling: For compounds that are oils or low-melting solids, it is advisable to prepare a stock solution in a suitable dry solvent like DMSO or DMF for easier handling and dispensing. Avoid using buffers containing primary amines, such as Tris or glycine, as these can react with the intended conjugation partners.

Conclusion

This compound is a valuable linker for the construction of ADCs and other bioconjugates. While specific experimental data for this exact molecule is not widely published, its anticipated solubility and stability profiles can be inferred from its constituent parts. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability characteristics within their specific formulations and applications. These studies are crucial for ensuring the quality, efficacy, and shelf-life of the final conjugated product.

References

Methodological & Application

Application Notes and Protocols for Labeling Monoclonal Antibodies with (S)-Tco-peg7-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and biocompatibility.[1][2][3] This powerful "click chemistry" reaction enables the precise conjugation of molecules in complex biological environments without interfering with native biochemical processes.[1] Labeling monoclonal antibodies (mAbs) with TCO moieties is a key step in pre-targeted imaging and therapeutic strategies. In this approach, a TCO-modified antibody is administered and allowed to accumulate at the target site, followed by the introduction of a tetrazine-labeled payload (e.g., a radiotracer, a fluorescent dye, or a cytotoxic drug).

This document provides a detailed protocol for the covalent labeling of monoclonal antibodies with (S)-Tco-peg7-NH2. While the provided search results detail protocols for the widely used TCO-NHS esters, the fundamental principles of amine-reactive chemistry are directly applicable. The this compound linker is presumed to be activated for reaction with primary amines on the antibody, such as an N-hydroxysuccinimide (NHS) ester. The primary amine groups on lysine residues and the N-terminus of the antibody serve as the targets for this conjugation.[4] The inclusion of a polyethylene glycol (PEG) spacer, in this case, a PEG7 linker, is crucial for enhancing the water solubility of the TCO group and preventing its hydrophobic-driven "burying" within the antibody structure, which would otherwise render it inactive.

Materials and Reagents

| Reagent | Purpose | Recommended Supplier | Notes |

| Monoclonal Antibody (mAb) | Target for labeling | User-defined | Must be in an amine-free buffer (e.g., PBS). |

| This compound (activated ester) | TCO labeling reagent | User-defined | Assumed to be an NHS or similar amine-reactive ester. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Solvent for TCO reagent | Sigma-Aldrich | Must be high purity and anhydrous to prevent hydrolysis of the ester. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Buffer for antibody and purification | Thermo Fisher Scientific | Ensure it is free of primary amines. |

| 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5 | Reaction buffer component | EMD Millipore | To raise the pH of the reaction mixture. |

| 1 M Tris-HCl, pH 8.0 | Quenching reagent | Invitrogen | To stop the reaction by consuming unreacted TCO ester. |

| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) | Purification of labeled antibody | Thermo Fisher Scientific | For rapid removal of excess labeling reagent. |

| UV-Vis Spectrophotometer (e.g., NanoDrop) | To determine antibody concentration and Degree of Labeling (DOL) | Thermo Fisher Scientific |

Experimental Protocols

Preparation of the Monoclonal Antibody

It is critical to ensure the antibody is in a buffer free of any primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), as these will compete with the antibody for reaction with the TCO-ester.

-

Buffer Exchange: If necessary, exchange the antibody into an amine-free buffer such as PBS, pH 7.4. This can be accomplished using a desalting column with an appropriate molecular weight cutoff (e.g., 40K MWCO for an IgG).

-

Concentration Adjustment: Adjust the final antibody concentration to 2-5 mg/mL in PBS.

-

Quantification: Measure the precise concentration of the antibody solution using a spectrophotometer at an absorbance of 280 nm (A280).

Antibody Labeling Procedure

The following protocol is a general guideline. The optimal molar ratio of the TCO reagent to the antibody may need to be determined empirically for each specific antibody. A common starting point is a 10- to 30-fold molar excess.

-

Prepare TCO Reagent Stock Solution: Immediately before use, dissolve the this compound (assumed to be an NHS ester) in anhydrous DMSO to a concentration of 10 mg/mL. Let the vial warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.

-

Set up the Labeling Reaction:

-

In a microcentrifuge tube, add the desired amount of the prepared monoclonal antibody.

-

Add 1/10th of the antibody volume of 1 M Sodium Bicarbonate (pH 8.5) to raise the reaction pH to approximately 8.0-8.5. Gently mix.

-

Calculate the required volume of the TCO reagent stock solution to achieve the desired molar excess (e.g., 10x, 20x, 30x).

-

Add the calculated volume of the TCO reagent to the antibody solution. Ensure the final DMSO concentration does not exceed 10% of the total reaction volume to avoid antibody precipitation.

-

-

Incubation: Incubate the reaction mixture for 1-3 hours at room temperature or for 2 hours on ice, with gentle mixing. Protect from light if the TCO reagent is light-sensitive.

-

Quench the Reaction: Add 1/10th of the reaction volume of 1 M Tris-HCl, pH 8.0, to quench any unreacted TCO-ester. Incubate for an additional 15-30 minutes at room temperature.

Purification of the Labeled Antibody

Purification is essential to remove unconjugated TCO reagent, which could interfere with downstream applications.

-

Column Equilibration: Equilibrate a desalting column (e.g., Zeba Spin Desalting Column, 40K MWCO) with PBS according to the manufacturer's instructions.

-

Purification: Apply the quenched reaction mixture to the equilibrated column. Centrifuge as per the manufacturer's protocol to elute the purified TCO-labeled antibody.

-

Concentration Measurement: Measure the concentration of the purified TCO-mAb conjugate using a spectrophotometer at 280 nm.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for the labeling protocol.

| Parameter | Recommended Value | Range/Notes |

| Antibody Concentration | 2-5 mg/mL | Higher concentrations can improve reaction efficiency. |

| Reaction Buffer pH | 8.0 - 8.5 | Critical for efficient amine labeling. |

| TCO Reagent:Antibody Molar Ratio | 20:1 | Can be optimized in the range of 5:1 to 100:1. |

| Reaction Time | 1-3 hours | At room temperature. |

| Reaction Temperature | Room Temperature | Alternatively, 2 hours on ice. |

| Final DMSO Concentration | < 10% (v/v) | To prevent antibody denaturation/precipitation. |

| Expected Degree of Labeling (DOL) | 2 - 8 | Highly dependent on the antibody and molar ratio used. |

Characterization of TCO-Labeled Antibody

Determining the Degree of Labeling (DOL), which is the average number of TCO molecules conjugated per antibody, is crucial for ensuring consistency.

-

Mass Spectrometry: MALDI-TOF mass spectrometry is a direct method to determine the DOL by measuring the mass shift between the unlabeled and labeled antibody.

-

Tetrazine Reaction Assay: React a known concentration of the TCO-labeled antibody with a molar excess of a tetrazine-conjugated fluorophore. After removing the excess fluorescent tetrazine, the DOL can be calculated by measuring the absorbance of the antibody (at 280 nm) and the fluorophore (at its specific λmax).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the monoclonal antibody labeling protocol.

Caption: Workflow for labeling monoclonal antibodies with an amine-reactive TCO-PEG linker.

Signaling Pathway Analogy: Bioorthogonal Pre-targeting

The logical relationship in a pre-targeting experiment is analogous to a two-step signaling pathway.

References

Application Notes and Protocols for (S)-Tco-peg7-NH2 Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the advent of click chemistry, a set of reactions that are rapid, specific, and high-yielding. Among these, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptional kinetics and biocompatibility.[1][2] This reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in live cells and in vivo.[2]

The (S)-Tco-peg7-NH2 linker is a versatile reagent designed to leverage the power of TCO-tetrazine ligation. It features three key components:

-

A trans-cyclooctene (TCO) moiety: This strained alkene is the reactive handle that specifically and rapidly reacts with a tetrazine partner.[3]

-

A polyethylene glycol (PEG) spacer (peg7): The hydrophilic PEG linker enhances the solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[4]

-

An amine (-NH2) group: This functional group provides a convenient point of attachment to biomolecules. It can be readily coupled to activated carboxylic acids (e.g., NHS esters) or to carboxyl groups on the biomolecule using standard carbodiimide chemistry (e.g., EDC, NHS).

These application notes provide a detailed, step-by-step procedure for the use of this compound in a two-stage bioconjugation workflow: first, the functionalization of a biomolecule with the TCO moiety, and second, the subsequent ligation of the TCO-modified biomolecule with a tetrazine-labeled partner.

Data Presentation

The efficiency of the initial TCO functionalization of a biomolecule is dependent on several factors, including the molar ratio of the TCO-linker to the biomolecule. The subsequent TCO-tetrazine ligation is known for its high yields. The following table summarizes representative quantitative data for these processes based on literature findings.

| Parameter | Molar Ratio (TCO-NHS Ester:Antibody) | Degree of Labeling (DOL) (TCOs per Antibody) | Ligation Reaction | Radiochemical Yield | Reference |

| TCO Functionalization | 5:1 | ~1.5 | TCO-sdAb + 18F-Tetrazine | - | |

| TCO Functionalization | 10:1 | ~2.8 | TCO-sdAb + 18F-Tetrazine | - | |

| TCO Functionalization | 15:1 | ~4.1 | TCO-sdAb + 18F-Tetrazine | - | |

| TCO-Tetrazine Ligation | - | - | TCO-GK-PEG4-sdAb + [18F]AlF-NOTA-tetrazine | 52.0 ± 1.8% | |

| TCO-Tetrazine Ligation | - | - | TCO-PEG4-sdAb + [18F]AlF-NOTA-tetrazine | ~65% modification |

Experimental Protocols

This section provides detailed methodologies for the key steps in the this compound bioconjugation procedure.

Protocol 1: Functionalization of a Biomolecule with this compound

This protocol describes the conjugation of the amine group of this compound to a biomolecule containing an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

Biomolecule with an activated carboxyl group (e.g., NHS ester)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

Procedure:

-

Biomolecule Preparation:

-

Dissolve the biomolecule containing the activated carboxyl group in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

-

-

TCO-Linker Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration of the stock solution will depend on the desired molar excess for the reaction.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the biomolecule solution. A typical starting point is a 5-20 fold molar excess of the TCO linker.

-

Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C. Reaction times may need to be optimized depending on the reactivity of the biomolecule.

-

-

Quenching the Reaction (Optional):

-

To quench any unreacted NHS esters, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and other small molecules by using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the concentration of the TCO-functionalized biomolecule using a standard protein assay (e.g., BCA assay).

-

The degree of labeling (DOL), which is the number of TCO molecules per biomolecule, can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the modified and unmodified biomolecule.

-

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the "click" reaction between the TCO-functionalized biomolecule and a tetrazine-modified molecule.

Materials:

-

TCO-functionalized biomolecule (from Protocol 1)

-

Tetrazine-modified molecule

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Anhydrous DMF or DMSO (if needed to dissolve the tetrazine-modified molecule)

-

Analytical tools for monitoring the reaction (e.g., spectrophotometer) and characterizing the final conjugate (e.g., SDS-PAGE, HPLC, Mass Spectrometry).

Procedure:

-

Reactant Preparation:

-

Ensure the TCO-functionalized biomolecule is in the desired reaction buffer.

-

Dissolve the tetrazine-modified molecule in a compatible solvent. If using an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <5%) to avoid denaturation of the biomolecule.

-

-

Ligation Reaction:

-

Combine the TCO-functionalized biomolecule and the tetrazine-modified molecule in the reaction buffer. A slight molar excess (1.1 to 2-fold) of the tetrazine component is often used to ensure complete consumption of the TCO-modified biomolecule.

-

Incubate the reaction for 30-120 minutes at room temperature. The reaction is typically very fast, and the progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine (absorbance at ~520 nm).

-

-

Purification (if necessary):

-

If excess tetrazine-modified molecule needs to be removed, purification can be performed using size-exclusion chromatography (SEC) or dialysis, depending on the size difference between the conjugate and the excess reactant.

-

-

Characterization:

-

The final bioconjugate can be analyzed by various techniques to confirm successful ligation:

-

SDS-PAGE: A shift in the molecular weight of the TCO-functionalized biomolecule after ligation indicates the formation of the conjugate.

-

HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from starting materials.

-

Mass Spectrometry: Provides the exact mass of the final conjugate, confirming the successful ligation.

-

-

References

Revolutionizing In Vivo Imaging: Applications of TCO-PEG Linkers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) has emerged as a powerful bioorthogonal tool for in vivo applications. TCO-PEG linkers, which combine the highly reactive TCO moiety with a biocompatible polyethylene glycol (PEG) spacer, are at the forefront of this revolution, enabling advanced pre-targeted imaging strategies. The PEG spacer is crucial, as it enhances solubility, reduces aggregation, and improves the in vivo stability and pharmacokinetics of the conjugated molecules[1][2][3]. This technology offers significant advantages over traditional direct imaging methods, including improved image contrast, reduced radiation burden to non-target tissues, and the ability to use short-lived radionuclides for imaging long-circulating targeting vectors[4][5].

This document provides a detailed overview of the applications of TCO-PEG linkers for in vivo imaging, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in this exciting field.

Key Applications

The primary application of TCO-PEG linkers in vivo is pre-targeted imaging. This two-step approach involves:

-

Pre-targeting: Administration of a TCO-modified targeting molecule (e.g., an antibody or nanoparticle) that is allowed to accumulate at the target site and clear from circulation.

-

Imaging: Subsequent administration of a small, rapidly clearing tetrazine-labeled imaging agent (e.g., a radiotracer or fluorophore) that reacts in vivo with the TCO-modified molecule at the target site.

This strategy has been successfully applied in several areas:

-

Pre-targeted Positron Emission Tomography (PET) Imaging of Cancer: TCO-PEG linkers are used to conjugate antibodies targeting tumor-specific antigens. Following antibody accumulation in the tumor, a radiolabeled tetrazine is administered for PET imaging, resulting in high-contrast images of the tumor.

-

Imaging of Liposomal Nanomedicines: TCO-functionalized phospholipids can be incorporated into the bilayer of PEGylated liposomes. These "TCO-PEG-liposomes" can be tracked in vivo using a radiolabeled tetrazine, providing insights into their biodistribution and tumor accumulation.

-

In Vivo Imaging of the Central Nervous System (CNS): While challenging, pre-targeted approaches using TCO-PEG-modified antibodies are being explored to image targets within the CNS, aiming to overcome the blood-brain barrier.

-

Pre-targeted Single-Photon Emission Computed Tomography (SPECT) Imaging: Similar to PET, this approach uses TCO-PEG linkers for the pre-targeting of a moiety of interest, followed by a SPECT radionuclide-labeled tetrazine for imaging.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies utilizing TCO-PEG linkers for in vivo pre-targeted imaging. This allows for a comparative analysis of different systems and their efficiencies.

| Targeting Moiety | TCO-Linker | Radiolabeled Tetrazine | Animal Model | TCO:Moiety Ratio | Accumulation Interval (h) | Tumor Uptake (%ID/g) | Tumor:Muscle Ratio | Reference |

| sshuA33 Antibody | PEG12-TCO | 64Cu-Tz-SarAr | SW1222 Xenografts (Nude Mice) | Not Specified | 24 | 6.7 ± 1.7 (1 h p.i.) | 21.5 ± 5.6 (24 h p.i.) | |

| U36 mAb | TCO-PEG4-NHS | [89Zr]Zr-DFO-PEG5-Tz | HNSCC Xenografts (VU-SCC-OE) | 6.2 - 27.2 | 24 and 48 | 1.5 ± 0.2 (72 h p.i.) | Comparable to targeted | |

| TCO-PEG-liposomes | TCO–PL in DSPE-PEG2000 | [68Ga]Ga-THP-Tz | Healthy and WEHI-164 Tumor-bearing Mice | Not Applicable | 24 | Not specified for tumor, high in liver and spleen | Not Specified | |

| Aln-TCO (bone targeting) | Not Specified | [111In]In-DOTA-PEG11-Tz | Healthy Animals | Not Applicable | Not Specified | Not Applicable | Not Applicable |

Note: %ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.

Experimental Protocols

Antibody Conjugation with TCO-PEG-NHS Ester

This protocol describes the conjugation of a TCO-PEG linker to an antibody via an N-hydroxysuccinimide (NHS) ester reaction with primary amines (e.g., lysine residues).

Materials:

-

Antibody solution (e.g., 2 mg/mL in PBS, pH 7.4)

-

TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

PD-10 desalting columns (or equivalent size-exclusion chromatography system)

Procedure:

-

Antibody Preparation: Prepare the antibody solution in PBS at a concentration of 1-5 mg/mL.

-

TCO-PEG-NHS Ester Stock Solution: Dissolve the TCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM immediately before use.

-

Conjugation Reaction: a. Add a calculated molar excess of the TCO-PEG-NHS ester solution to the antibody solution. A starting point is a 5-20 fold molar excess. The optimal ratio should be determined empirically for each antibody. b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or overnight at 4°C.

-

Purification: a. Remove the unreacted TCO-PEG-NHS ester and byproducts by purifying the reaction mixture using a PD-10 desalting column equilibrated with PBS. b. Collect the fractions containing the conjugated antibody.

-

Characterization: a. Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay). b. Determine the TCO-to-antibody ratio using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) by comparing the mass of the conjugated and unconjugated antibody.

Pre-targeted In Vivo Imaging Protocol

This protocol outlines a general workflow for pre-targeted imaging in a tumor xenograft mouse model.

Materials:

-

TCO-conjugated antibody

-

Radiolabeled tetrazine (e.g., 64Cu-Tz-SarAr, [89Zr]Zr-DFO-PEG5-Tz)

-

Tumor-bearing mice (e.g., athymic nude mice with xenografts)

-

Sterile saline for injection

-

PET/SPECT imaging system

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Step 1: Administration of TCO-conjugated Antibody: a. Administer a defined dose of the TCO-conjugated antibody (e.g., 100 µg) to the tumor-bearing mice via tail vein injection.

-

Step 2: Accumulation and Clearance Interval: a. Allow the TCO-conjugated antibody to accumulate at the tumor site and for the unbound antibody to clear from the circulation. This interval is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.

-

Step 3: Administration of Radiolabeled Tetrazine: a. After the accumulation interval, administer a dose of the radiolabeled tetrazine (e.g., 11.1–13.0 MBq) via tail vein injection.

-

Step 4: In Vivo Imaging: a. At various time points post-tetrazine injection (e.g., 1, 4, and 24 hours), anesthetize the mice and perform PET or SPECT imaging to visualize the distribution of the radiotracer.

-

Step 5: Biodistribution Studies (Optional but Recommended): a. After the final imaging session, euthanize the mice. b. Dissect major organs and the tumor. c. Weigh the tissues and measure the radioactivity in each sample using a gamma counter to quantify the biodistribution of the radiotracer (%ID/g).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General Structure of a TCO-PEG-Functionalized Antibody

Caption: Workflow of Pre-targeted In Vivo Imaging

Conclusion

TCO-PEG linkers are versatile and powerful tools that are significantly advancing the field of in vivo imaging. The pre-targeted approach enabled by these linkers offers a solution to many of the challenges associated with traditional direct targeting methods. By providing improved image contrast and reducing off-target radiation exposure, TCO-PEG linkers are paving the way for more sensitive and safer diagnostic imaging and have potential applications in targeted radionuclide therapy. The protocols and data presented here serve as a guide for researchers looking to harness the power of this innovative technology in their own work.

References

- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live Cell Labeling using (S)-Tco-peg7-NH2

These application notes provide a detailed protocol for the use of (S)-Tco-peg7-NH2 in two-step live cell labeling experiments. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz). This "click chemistry" approach allows for the specific labeling of biomolecules in living systems with minimal perturbation.[1][2][3][4]

The this compound reagent contains a reactive amine group and a TCO group, separated by a hydrophilic 7-unit polyethylene glycol (PEG) spacer. The PEG linker enhances water solubility and reduces steric hindrance. The primary amine allows for the straightforward conjugation of this linker to a molecule of interest, such as a fluorescent dye or a small molecule, via standard amine-reactive chemistry (e.g., using an NHS ester-functionalized payload). The TCO group then enables rapid and specific ligation to a tetrazine-modified target on or within live cells.

Principle of the Two-Step Labeling Strategy

The protocol described herein involves two key steps:

-

Metabolic or Antibody-Based Introduction of Tetrazine: Target cells are first treated with a precursor molecule that is metabolically incorporated into cellular components (e.g., cell surface glycans) and displays a tetrazine moiety. Alternatively, a tetrazine-modified antibody can be used to target a specific cell surface protein.

-

Bioorthogonal Labeling with a TCO-Probe: A fluorescent probe is synthesized by conjugating a fluorophore to this compound. This TCO-functionalized probe is then introduced to the tetrazine-labeled live cells, where the iEDDA reaction results in covalent and specific labeling of the target.

This two-step approach is highly advantageous for live-cell imaging as it separates the labeling of the biomolecule of interest from the introduction of the detection tag, minimizing potential interference with cellular processes.

Quantitative Data

The TCO-tetrazine ligation is characterized by its exceptionally fast reaction kinetics and high efficiency, which are crucial for effective labeling at low concentrations in complex biological environments.

| Parameter | Value | Reference |

| Reaction Type | Inverse-electron-demand Diels-Alder Cycloaddition | |

| Second-Order Rate Constant (k) | Up to 2000 M⁻¹s⁻¹ | |

| Reaction Conditions | Physiological (aqueous buffer, neutral pH, 37°C) | |

| Catalyst Requirement | None (Catalyst-free) | |

| Reaction Time | Seconds to minutes at micromolar concentrations |

Experimental Protocols

Protocol 1: Preparation of a TCO-PEG7-Fluorophore Conjugate

This protocol describes the conjugation of a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester to the amine group of this compound.

Materials:

-

This compound

-

NHS ester of the desired fluorophore (e.g., Alexa Fluor 488 NHS Ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Dissolve Reagents: Immediately before use, prepare a 10 mM stock solution of the fluorophore NHS ester in anhydrous DMSO. Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Conjugation Reaction: Add a 1.5-fold molar excess of the dissolved fluorophore NHS ester to the this compound solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Purify the TCO-PEG7-Fluorophore conjugate from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization and Storage: Confirm conjugation using UV-Vis spectroscopy. Store the purified conjugate at -20°C, protected from light.

Protocol 2: Live Cell Labeling

This protocol outlines the labeling of live cells that have been metabolically engineered to express tetrazine on their surface.

Materials:

-

Mammalian cells expressing surface tetrazines (e.g., pre-treated with Ac4ManNTz)

-

TCO-PEG7-Fluorophore conjugate (from Protocol 1)

-

Complete cell culture medium

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Seed the tetrazine-expressing cells on an imaging-compatible plate or coverslip and grow to 60-80% confluency.

-

Preparation of Labeling Solution: Prepare a working solution of the TCO-PEG7-Fluorophore conjugate in pre-warmed (37°C) live-cell imaging medium. A typical starting concentration is 5-10 µM.

-

Washing: Gently wash the cells twice with warm PBS to remove any residual media components.

-

Labeling: Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: Remove the labeling solution and wash the cells three times with warm live-cell imaging medium to remove any unbound probe.

-

Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Diagrams

Caption: Experimental workflow for live cell labeling.

Caption: Inverse-electron-demand Diels-Alder cycloaddition.

References

- 1. interchim.fr [interchim.fr]

- 2. benchchem.com [benchchem.com]

- 3. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-Tco-peg7-NH2 and Tetrazine-Modified Drug Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of (S)-Tco-peg7-NH2 to a tetrazine-modified drug is a cutting-edge example of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for creating stable drug conjugates under mild, aqueous conditions without the need for a catalyst.[1][2][3] The trans-cyclooctene (TCO) moiety on the PEGylated amine reacts selectively with the tetrazine group on the drug, forming a stable dihydropyridazine linkage and releasing nitrogen gas as the only byproduct.[3][4] This highly efficient "click chemistry" enables precise control over the conjugation process, which is crucial in the development of targeted therapeutics like antibody-drug conjugates (ADCs).

The polyethylene glycol (PEG) spacer in this compound enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during the conjugation reaction. These application notes provide detailed protocols for the successful conjugation of this compound with a tetrazine-modified drug, including recommended reaction conditions, purification methods, and characterization techniques.

Core Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

[4+2] Cycloaddition: The electron-deficient tetrazine acts as a diene and the strained, electron-rich TCO serves as the dienophile in an inverse-electron-demand Diels-Alder reaction. This forms a highly unstable tricyclic intermediate.

-

Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step drives the reaction to completion and forms a stable dihydropyridazine product.

Quantitative Data Summary

The kinetics of the TCO-tetrazine reaction are among the fastest of all bioorthogonal reactions, with second-order rate constants (k₂) typically in the range of 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation at low micromolar or even nanomolar concentrations.

| Parameter | Recommended Value | Notes |

| **Second-Order Rate Constant (k₂) ** | 10³ - 10⁶ M⁻¹s⁻¹ | Varies with specific TCO and tetrazine structures. |

| Stoichiometry (TCO:Tetrazine) | 1 : 1.05-1.5 | A slight excess of the tetrazine-modified drug is often used. |

| Concentration of Reactants | µM to mM range | Effective even at low concentrations due to high reaction rates. |

| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Reaction proceeds efficiently at ambient temperatures. |

| Reaction Time | 30 minutes - 2 hours | Typically complete within this timeframe. |

| pH | 6.0 - 9.0 | The reaction is efficient within this pH range. |

Experimental Protocols

Materials and Reagents

-

This compound

-

Tetrazine-modified drug

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for preparing stock solutions.

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0.

-

Desalting columns or size-exclusion chromatography (SEC) system for purification.

Experimental Workflow

Protocol 1: General Conjugation of this compound with a Tetrazine-Modified Drug

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

-

Dissolve the tetrazine-modified drug in a compatible solvent (e.g., DMSO, DMF, or the reaction buffer) to a known concentration.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of the tetrazine-modified drug solution to the reaction buffer.

-

Add the this compound stock solution to the reaction mixture. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-modified drug is recommended to ensure complete consumption of the TCO reagent.

-

-

Incubation:

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle mixing. For temperature-sensitive molecules, the reaction can be performed at 4°C, though the reaction time may need to be extended.

-

-

Reaction Monitoring (Optional):

-

The progress of the reaction can be monitored by spectrophotometry by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.

-

-

Purification:

-

Purify the resulting conjugate from unreacted starting materials and byproducts using size-exclusion chromatography (SEC) or a desalting column appropriate for the molecular weight of the conjugate.

-

-

Characterization:

-

Characterize the final conjugate using appropriate analytical techniques such as LC-MS to confirm the identity and purity of the product.

-

Protocol 2: Pre-targeting Workflow for In-Vivo Applications

In a pre-targeting strategy, the TCO-modified molecule (e.g., an antibody conjugated with this compound) is administered first, allowed to accumulate at the target site, and then the tetrazine-functionalized payload (drug) is administered for rapid reaction at the target.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Conjugation Efficiency | Suboptimal stoichiometry | Empirically optimize the molar ratio of reactants. A slight excess of one component is often beneficial. |

| Inactive reagents | Ensure the TCO and tetrazine reagents have been stored properly and are not degraded. | |

| Steric hindrance | If conjugating to a large biomolecule, consider a longer PEG spacer to reduce steric hindrance. | |

| Presence of Side Products | Instability of tetrazine or TCO | Some tetrazine derivatives can be unstable under certain biological conditions. Ensure the chosen reagents are stable under the reaction conditions. |

| Non-specific binding | If working with proteins, ensure proper purification to remove any non-covalently bound reactants. |

Conclusion

The reaction between this compound and a tetrazine-modified drug is a robust and highly efficient method for creating stable bioconjugates. Its rapid kinetics, high specificity, and mild reaction conditions make it an invaluable tool in drug development and various other biomedical applications. By following the protocols and considering the recommendations outlined in these application notes, researchers can achieve successful and reproducible conjugations for their specific research needs.

References

Application Notes and Protocols for the Purification of Antibody-(S)-Tco-peg7-NH2 Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction